2-(Piperidin-1-yl)pyridine-4-carboxamide
Overview
Description
2-(Piperidin-1-yl)pyridine-4-carboxamide is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring, with a carboxamide group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-4-carboxamide typically involves the reaction of 4-cyanopyridine with piperidine under specific conditions. One common method includes:
Reaction of 4-cyanopyridine with piperidine: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyridine or piperidine rings.
Substitution: Substituted products with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-(Morpholin-4-yl)pyridine-4-carboxamide: Contains a morpholine ring instead of a piperidine ring.
2-(Piperidin-1-yl)pyrimidine-4-carboxamide: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-1-yl)pyridine-4-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-4-5-13-10(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIJPANEKFQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694982 | |
Record name | 2-(Piperidin-1-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-58-8 | |
Record name | 2-(Piperidin-1-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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